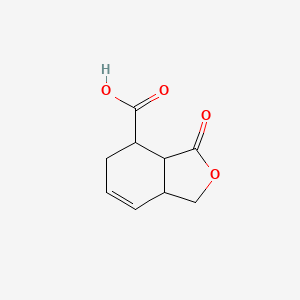

3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid

Description

Properties

CAS No. |

4717-53-7 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-3-1-2-5-4-13-9(12)7(5)6/h1-2,5-7H,3-4H2,(H,10,11) |

InChI Key |

OHHBJKDDGFPHQB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2COC(=O)C2C1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanism and Conditions

-

Precursor : Pentadienyl maleates (e.g., compound 3h ) undergo thermal cyclization in toluene at 110°C, followed by diazomethane treatment to yield cycloadducts .

-

Stereoselectivity : Reactions exhibit high endo-selectivity (up to 97:3 endo:exo ratio) due to secondary orbital interactions between the dienophile and the electron-rich diene .

-

Post-Reaction Modification : Acidic workup (e.g., trifluoroacetic acid) removes protecting groups, while diazomethane esterifies free carboxylic acids .

Table 1: Representative Diels–Alder Reaction Outcomes

| Starting Material | Product (Cycloadduct) | Yield (%) | endo:exo Ratio |

|---|---|---|---|

| Maleate 3h | 19a | 54% | 97:3 |

| Citraconate 7 | 20d | 35% | 99:1 |

Esterification and Saponification

-

Esterification : Treatment with diazomethane converts the carboxylic acid to a methyl ester (e.g., 19a → methyl ester) .

-

Saponification : Alkaline hydrolysis regenerates the carboxylic acid, critical for further derivatization .

Aromatization Reactions

-

Dehydrogenation : Under acidic or oxidative conditions, the hexahydrobenzofuran core undergoes aromatization to form benzofuran derivatives. For example, treatment with catalytic Pd/C in H₂O/THF eliminates hydrogen to yield 4-benzofuran-carboxylic acid .

Table 2: Ugi-Diels–Alder Cascade Outcomes

| Isocyanide Component | Product | Yield (%) |

|---|---|---|

| Benzyl isocyanide | 7h | 79% |

| 2-Ethylphenyl isocyanide | 7f | 83% |

Derivatization for Medicinal Chemistry

-

Friedel-Crafts Cyclization : Treatment with AlCl₃ and oxalyl chloride converts ester derivatives (e.g., 7a4 ) into indenoisoquinolines (e.g., 8 ), potential topoisomerase inhibitors .

-

BCl₃-Promoted Rearrangements : Facilitates benzofuran ring expansion or contraction, enabling access to analogs with varied bioactivity .

Scientific Research Applications

NSC 128326 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, NSC 128326 is investigated for its therapeutic potential, particularly in the treatment of certain diseases. In industry, the compound is utilized in various processes that require its specific chemical properties.

Mechanism of Action

The mechanism of action of NSC 128326 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, ultimately affecting various cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context in which NSC 128326 is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and applications of the target compound with analogs from the evidence:

Key Observations :

- Functional Groups: The carboxylic acid at position 4 (target) contrasts with amino benzoic acid () or phthalazinone (), altering hydrogen-bonding capabilities and reactivity.

Crystallographic and Hydrogen-Bonding Behavior

- The hexahydro structure may limit conformational flexibility, leading to tighter packing.

Research Findings and Implications

- Conformational Preferences : Substituted oxathianes () demonstrate axial/equatorial preferences for substituents, suggesting that the target’s hexahydro ring may adopt a chair conformation to minimize steric strain .

- Biological Activity : While the target’s applications are speculative, analogs like 3-O-feruloylquinic acid () highlight the role of bicyclic carboxylic acids in natural product synthesis and pharmacology.

Biological Activity

3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid (CAS Number: 4717-53-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The molecular formula of 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid is C9H10O4 with a molecular weight of 182.173 g/mol. The compound has a density of 1.361 g/cm³ and a boiling point of approximately 430.3°C at 760 mmHg .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antioxidant Activity : Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Properties : Some synthesized analogs have demonstrated greater anti-inflammatory activity than curcumin in various assays .

- Antimicrobial Effects : Preliminary tests indicate that compounds similar to 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

A study evaluated the antioxidant properties of several benzofuran derivatives. It was found that these compounds could reduce oxidative stress markers in vitro. The mechanism involves the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS).

Anti-inflammatory Activity

In a comparative study involving various compounds synthesized through multicomponent reactions:

- Results : The compound exhibited an anti-inflammatory ratio significantly higher than curcumin when tested using established in vivo models for inflammation.

- Mechanism : The anti-inflammatory effects were attributed to the modulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy was tested against multiple bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.1 µM |

| Bacillus cereus | 16.4 µM |

| Klebsiella pneumoniae | 16.5 µM |

These results suggest that the compound has considerable potential as an antimicrobial agent .

Case Studies

- Case Study on Anti-inflammatory Activity : A group of researchers synthesized a series of benzofuran derivatives and tested their anti-inflammatory properties in murine models. The most potent derivative showed a reduction in paw edema comparable to dexamethasone.

- Case Study on Antimicrobial Efficacy : In another study focusing on foodborne pathogens, the compound was tested against various strains isolated from contaminated samples. The results indicated significant inhibition at low concentrations.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid generally involves:

- Construction of the benzofuran ring system via cyclization reactions.

- Introduction of the keto group at the 3-position.

- Installation of the carboxylic acid group at the 4-position.

- Control of stereochemistry at multiple chiral centers (1,3,3a,4,5,7a positions).

Key Synthetic Routes

Diels–Alder Cycloaddition Followed by Functional Group Transformations

One of the most effective methods reported involves a Diels–Alder reaction between dienes (such as pentadienyl maleates or citraconates) and maleic anhydride derivatives to form bicyclic intermediates, which are then converted into the target benzofuran carboxylic acid.

- Step 1: Reaction of a suitably substituted diene with maleic anhydride under thermal conditions (e.g., 110 °C in toluene) to form bicyclic acid half-esters.

- Step 2: Acidic workup with trifluoroacetic acid to remove protecting groups and promote ring closure.

- Step 3: Methylation or esterification using diazomethane to stabilize the carboxylic acid intermediate.

- Step 4: Purification and isolation of the final product.

This method allows for high yields (up to 99% in some cases) and good stereochemical control, as demonstrated in related benzofuran derivatives.

Cyclization of Hydroxy Acid Precursors

Another approach involves the intramolecular cyclization of hydroxy acid precursors bearing keto groups:

- Starting from hydroxy-substituted precursors, cyclization is induced under acidic or dehydrating conditions to form the lactone ring.

- Oxidation steps may be employed to introduce the keto group at the 3-position.

- The carboxylic acid group is either present in the starting material or introduced via oxidation of an aldehyde or ester precursor.

This method is useful for preparing stereochemically defined benzofuran derivatives and allows for modification of substituents on the ring system.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|

| Diels–Alder with Maleic Anhydride | Diene + Maleic Anhydride, Toluene, 110 °C, Acid workup, Diazomethane methylation | Up to 99 | High | Efficient, scalable, well-documented |

| Hydroxy Acid Cyclization | Hydroxy acid precursor, Acid or dehydrating agent, Oxidation for keto group | Moderate | Moderate to High | Flexible for substituent variation |

Detailed Research Findings

- The Diels–Alder approach is supported by experimental data showing clean conversion to bicyclic intermediates with well-defined stereochemistry, confirmed by NMR and IR spectroscopy.

- The use of trifluoroacetic acid in the workup step facilitates deprotection and ring closure without racemization.

- Diazomethane methylation stabilizes the carboxylic acid intermediate, allowing for easier purification and characterization.

- Crystallographic studies of related benzofuran derivatives confirm the stereochemical assignments and ring conformations, supporting the synthetic approach.

- Alternative methods involving hydroxy acid cyclization provide routes to analogs with different substitution patterns but may require additional steps for oxidation and purification.

Notes on Purification and Characterization

- Purification is typically achieved by column chromatography using ethyl acetate/hexane mixtures with small amounts of acetic acid to prevent decomposition.

- Characterization includes:

- NMR Spectroscopy: To confirm ring structure and stereochemistry.

- IR Spectroscopy: To identify keto (around 1714 cm⁻¹) and carboxylic acid (broad O-H stretch) functionalities.

- Mass Spectrometry: To confirm molecular weight (e.g., M+ at 182.17 g/mol).

- Optical Rotation: To assess enantiomeric purity when applicable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid, and how can intermediates be characterized?

- Methodology : The compound is synthesized via cyclization of substituted dihydrofuran precursors or oxidation of tetrahydrobenzofuran derivatives. For example, ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (a structural analog) is prepared using esterification and cyclization steps under acidic conditions . Key intermediates are characterized via 1H/13C NMR and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. How is the stereochemistry of the hexahydrobenzofuran core resolved during synthesis?

- Methodology : Chiral chromatography or asymmetric catalysis is employed to isolate enantiomers. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignments. For example, Acta Crystallographica Section E studies use X-ray data (mean C–C bond deviation: 0.002 Å) to resolve complex bicyclic structures .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : 1H/13C NMR identifies substituent positions and ring junction configurations. Coupling constants (e.g., J values for axial/equatorial protons) differentiate stereoisomers .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₂O₄ requires m/z 196.0736) .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale production of this compound?

- Methodology :

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for benzofuran derivatives .

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic aromatic substitution in the benzofuran core .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates pure product, minimizing side reactions .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

- Methodology :

- Comparative Analysis : Align experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies .

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in hexahydrobenzofuran) that obscure peak splitting .

- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s biological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing the carboxylic acid with esters or amides) to assess functional group contributions .

- Biological Assays : Compare antioxidant activity (e.g., DPPH radical scavenging) and cytotoxicity (e.g., MTT assays) across analogs, as done for related benzofuran derivatives in .

- Molecular Docking : Map interactions between the compound’s oxo group and enzymatic active sites (e.g., cyclooxygenase for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.